molecular formula C11H20ClN3O2S B12758547 1,3-Propanediamine, N,N-diethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-89-3

1,3-Propanediamine, N,N-diethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12758547
CAS No.: 122777-89-3
M. Wt: 293.81 g/mol
InChI Key: RASGTUXWSBMYCQ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride: is a chemical compound with the molecular formula C11H20ClN3O2S . It is known for its unique structure, which includes a nitro group attached to a thienyl ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-propanediamine and 2-nitro-3-thiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thienyl ring can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thienyl derivatives.

Scientific Research Applications

1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and thienyl ring play crucial roles in its binding affinity and activity. The compound may inhibit specific pathways or activate certain receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
  • 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
  • 1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride

Uniqueness

1,3-Propanediamine, N,N-diethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

CAS No.

122777-89-3

Molecular Formula

C11H20ClN3O2S

Molecular Weight

293.81 g/mol

IUPAC Name

N',N'-diethyl-N-(2-nitrothiophen-3-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C11H19N3O2S.ClH/c1-3-13(4-2)8-5-7-12-10-6-9-17-11(10)14(15)16;/h6,9,12H,3-5,7-8H2,1-2H3;1H

InChI Key

RASGTUXWSBMYCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(SC=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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